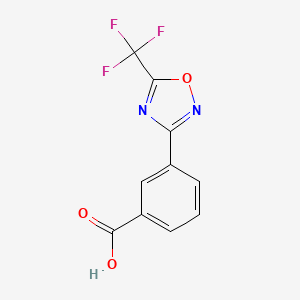

3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2O3/c11-10(12,13)9-14-7(15-18-9)5-2-1-3-6(4-5)8(16)17/h1-4H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOAUVQUTVRHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NOC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648966 | |

| Record name | 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092400-82-2 | |

| Record name | 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Characterization of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document extrapolates from established synthetic methodologies for structurally related compounds and provides predicted physicochemical and spectroscopic properties. The potential biological significance of this compound is also discussed in the context of known activities of trifluoromethyl-substituted heterocyclic compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, evaluation, and potential application of this and similar molecules.

Introduction

The 1,2,4-oxadiazole moiety is a key heterocycle in medicinal chemistry, known to be a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties. The incorporation of a trifluoromethyl group often enhances the biological activity of small molecules due to its high electronegativity, lipophilicity, and metabolic stability. The title compound, this compound, combines these features, making it a molecule of significant interest for drug discovery and development. This guide outlines a proposed synthetic route and a comprehensive characterization workflow.

Physicochemical and Spectroscopic Data

The following table summarizes the predicted physicochemical and spectroscopic properties of this compound. These predictions are based on the analysis of structurally similar compounds and the known properties of the constituent functional groups.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₅F₃N₂O₃ |

| Molecular Weight | 274.16 g/mol |

| Appearance | White to off-white solid |

| Melting Point | > 200 °C |

| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (s, 1H, COOH), 8.4-8.2 (m, 2H, Ar-H), 8.0-7.8 (m, 2H, Ar-H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 170-165 (C=O), 168.5 (C-oxadiazole), 158.0 (C-oxadiazole), 135-125 (Ar-C), 120.5 (q, J = 275 Hz, CF₃) |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -65 to -70 (s) |

| IR (KBr, cm⁻¹) | 3300-2500 (O-H stretch), 1700 (C=O stretch), 1600 (C=N stretch), 1300-1100 (C-F stretch) |

| Mass Spec (ESI-) | m/z 273.0 [M-H]⁻ |

Synthesis and Experimental Protocols

The proposed synthesis of this compound is adapted from established protocols for similar 1,2,4-oxadiazole benzoic acids. The general three-step synthesis is outlined below.

Synthetic Scheme

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(N'-hydroxycarbamimidoyl)benzoic acid (Amidoxime)

-

To a solution of 3-cyanobenzoic acid (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (2 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude amidoxime.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(N'-hydroxycarbamimidoyl)benzoic acid.

Step 2: Synthesis of O-(trifluoroacetyl)-3-(N'-hydroxycarbamimidoyl)benzoic acid

-

Dissolve 3-(N'-hydroxycarbamimidoyl)benzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.2 equivalents) to the solution, followed by the dropwise addition of a base such as pyridine or triethylamine (1.5 equivalents) to neutralize the acid formed.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the O-acylated intermediate. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of this compound (Cyclodehydration)

-

Dissolve the crude O-(trifluoroacetyl)-3-(N'-hydroxycarbamimidoyl)benzoic acid in a high-boiling point solvent such as toluene or xylene.

-

Reflux the solution for 8-12 hours. The cyclodehydration is thermally induced.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If the product remains in solution, concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) or by recrystallization to obtain the final product.

Characterization Workflow

The following diagram illustrates a standard workflow for the comprehensive characterization of the synthesized compound.

Caption: A standard workflow for the characterization of a newly synthesized compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, compounds containing the trifluoromethyl-1,2,4-oxadiazole scaffold have shown a range of biological activities. These include potential applications as antifungal and antibacterial agents.

For instance, some novel 5-(trifluoromethyl)-1,2,4-oxadiazole derivatives have been investigated as histone deacetylase (HDAC) inhibitors for controlling rust disease in plants. HDACs are crucial enzymes involved in the regulation of gene expression, and their inhibition can have profound effects on cellular processes.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by an HDAC inhibitor.

Caption: Hypothetical signaling pathway modulation by an HDAC inhibitor.

Further research is required to determine the specific biological targets and mechanisms of action for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, characterization of this compound. The proposed synthetic route is based on well-established chemical transformations, and the predicted analytical data provides a benchmark for researchers aiming to synthesize and characterize this compound. The potential for biological activity, particularly as an enzyme inhibitor, warrants further investigation and could lead to the development of new therapeutic agents or agrochemicals. This document serves as a valuable starting point for such endeavors.

An In-Depth Technical Guide to the Physicochemical Properties of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of the compound 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (CAS No. 1092400-82-2).[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a summary of its key physicochemical parameters, detailed experimental protocols for their determination, and an exploration of its potential biological significance as a histone deacetylase (HDAC) inhibitor.

Chemical Identity and Structure

This compound is a small molecule featuring a benzoic acid moiety linked to a 1,2,4-oxadiazole ring, which is substituted with a trifluoromethyl group. The presence of the trifluoromethyl group can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a subject of interest in medicinal chemistry.

Molecular Formula: C₁₀H₅F₃N₂O₃[1][2]

Molecular Weight: 258.15 g/mol [1][2]

CAS Number: 1092400-82-2[1][2][3]

Chemical Structure:

References

Technical Guide: Spectroscopic Data for 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of a closely related isomer, 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, and established principles of NMR spectroscopy. Additionally, a plausible experimental protocol for its synthesis is outlined.

Predicted ¹H and ¹³C NMR Data

The chemical shifts for this compound have been predicted based on the known data for its structural isomer and the expected electronic effects of the substituents on the benzene ring. The numbering of the atoms for the purpose of NMR assignments is shown in the diagram below.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | s | 1H | H-2 |

| ~8.35 | d | 1H | H-6 |

| ~8.20 | d | 1H | H-4 |

| ~7.70 | t | 1H | H-5 |

| ~13.5 - 11.0 | br s | 1H | COOH |

Note: The spectrum is predicted for a sample dissolved in a solvent like DMSO-d₆. The carboxylic acid proton is expected to be a broad singlet and its chemical shift can vary depending on concentration and solvent.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C-7 (COOH) |

| ~166.5 | C (oxadiazole, attached to CF₃) |

| ~164.0 | C (oxadiazole, attached to phenyl) |

| ~136.0 | C-1 |

| ~133.0 | C-3 |

| ~131.5 | C-6 |

| ~130.0 | C-5 |

| ~129.5 | C-4 |

| ~128.0 | C-2 |

| ~120.0 (q) | CF₃ |

Note: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Experimental Protocols

A plausible synthesis for this compound can be adapted from general procedures for the synthesis of 1,2,4-oxadiazoles.

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for the target compound.

Detailed Methodology:

-

Synthesis of N'-hydroxy-3-cyanobenzimidamide: 3-Cyanobenzoic acid is reacted with hydroxylamine in the presence of a suitable base (e.g., potassium carbonate) in a solvent like ethanol. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the starting material is consumed.

-

Formation of the Oxadiazole Ring: The resulting N'-hydroxy-3-cyanobenzimidamide is then cyclized with trifluoroacetic anhydride. This reaction is often carried out in a non-polar solvent such as toluene or dioxane and may require heating.

-

Hydrolysis of the Nitrile: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic (e.g., concentrated HCl) or basic (e.g., NaOH followed by acidification) conditions, typically with heating.

NMR Sample Preparation:

For NMR analysis, the purified final product would be dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), at a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with atom numbering for NMR assignment correlation.

Caption: Numbering scheme for NMR assignments.

This guide provides a foundational understanding of the expected NMR characteristics of this compound. Experimental verification is necessary to confirm these predictions. Researchers can use this information to aid in the identification and characterization of this compound in their synthetic and drug discovery efforts.

In-Depth Technical Guide: Mass Spectrometry Analysis of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. The information presented herein is based on the known chemical properties of the constituent functional groups and established fragmentation patterns of related molecules, including trifluoromethyl-containing compounds and benzoic acids. While experimental data for this specific molecule is not publicly available, this guide offers a robust theoretical framework for its analysis.

Introduction

This compound is a complex small molecule of interest in pharmaceutical and chemical research. Its structure, featuring a trifluoromethyl group, a 1,2,4-oxadiazole heterocyclic ring, and a benzoic acid moiety, suggests specific behaviors under mass spectrometric analysis. Understanding its ionization and fragmentation is crucial for its identification, characterization, and quantification in various matrices. The trifluoromethyl group is known to influence metabolic stability and lipophilicity, making its containing compounds significant in drug discovery.

Predicted Mass Spectrometry Data

The exact mass of this compound (C10H5F3N2O3) is 274.0228 g/mol . Based on its structure, the following table summarizes the predicted key ions that would be observed in a mass spectrum, likely under electrospray ionization (ESI) conditions.

| Ion | Formula | Predicted m/z | Description |

| [M-H]⁻ | [C10H4F3N2O3]⁻ | 273.0150 | Deprotonated parent molecule (Negative Ion Mode) |

| [M+H]⁺ | [C10H6F3N2O3]⁺ | 275.0307 | Protonated parent molecule (Positive Ion Mode) |

| [M-COOH]⁺ | [C9H5F3N2O]⁺ | 228.0381 | Loss of the carboxylic acid group |

| [M-CF3]⁺ | [C9H5N2O3]⁺ | 205.0295 | Loss of the trifluoromethyl group |

| C7H5O2⁺ | C7H5O2⁺ | 121.0289 | Benzoic acid acylium ion |

| C8H4F3⁺ | C8H4F3⁺ | 157.0265 | Trifluoromethyl-substituted phenyl fragment |

| CF3⁺ | CF3⁺ | 69.0023 | Trifluoromethyl cation |

Experimental Protocols

A standard approach for the analysis of this compound would involve Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of calibration standards.

-

Matrix Samples (e.g., Plasma, Urine): For quantification in biological matrices, a protein precipitation or liquid-liquid extraction method would be employed. For instance, precipitate proteins by adding three volumes of cold acetonitrile containing an internal standard to one volume of the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. The resulting supernatant can then be injected into the LC-MS/MS system.

Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a re-equilibration step. For example:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10-12 min: 95% to 5% B

-

12-15 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis.

-

Scan Mode: Full scan mode to identify the parent ion, followed by product ion scan (tandem MS) to elucidate fragmentation patterns. For quantification, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) would be used.

-

Key Parameters (example):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

-

Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.

-

Visualizations

Experimental Workflow

Caption: General workflow for LC-MS/MS analysis.

Predicted Fragmentation Pathway

Caption: Predicted fragmentation of the protonated molecule.

Conclusion

The mass spectrometric analysis of this compound is anticipated to yield a rich fragmentation spectrum that can be rationalized by the cleavage of its main functional groups. The loss of the carboxylic acid and trifluoromethyl moieties are expected to be dominant fragmentation pathways. The experimental protocols outlined in this guide provide a solid starting point for developing a robust analytical method for the identification and quantification of this compound. It is important to note that the fragmentation pathways of carboxylic acids can be complex, and derivatization may be employed to improve chromatographic retention and ionization efficiency if necessary.[1] Furthermore, the fragmentation of trifluoromethyl-substituted heterocycles can sometimes involve rearrangements.[2] Therefore, empirical data is essential to confirm these theoretical predictions.

References

- 1. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

"crystal structure of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, a small molecule of interest in medicinal chemistry. While an experimental crystal structure for this specific compound is not publicly available, this document consolidates information on its predicted physicochemical properties, a probable synthetic route with a detailed experimental protocol, and its potential biological significance by drawing parallels with the structurally related drug, Ataluren. The guide highlights the current knowledge gap regarding the solid-state characterization of this compound and underscores the need for future crystallographic studies.

Introduction

The 1,2,4-oxadiazole moiety is a key heterocycle in medicinal chemistry, frequently employed as a bioisostere for amide and ester groups to enhance metabolic stability and pharmacokinetic profiles of drug candidates. The incorporation of a trifluoromethyl group can further improve properties such as metabolic stability and binding affinity. This guide focuses on this compound, a compound that combines these structural features. Although crystallographic data is not available, its synthesis is feasible based on established methodologies for related compounds. Its structural similarity to Ataluren (3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid), a drug known to induce read-through of premature termination codons, suggests potential therapeutic applications in genetic disorders caused by nonsense mutations.[1][2]

Physicochemical Properties

Quantitative data for this compound has been calculated and is presented in the table below. These properties are predicted and await experimental verification.

| Property | Value |

| Molecular Formula | C₁₀H₅F₃N₂O₃ |

| Molecular Weight | 274.16 g/mol |

| IUPAC Name | 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid |

| Predicted LogP | 2.8 - 3.2 |

| Predicted pKa | 3.5 - 4.0 (acidic) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Experimental Protocols

A definitive, published synthesis for this compound is not available. However, a plausible and efficient synthetic route can be derived from established methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[3][4] The most common approach involves the cyclization of an O-acyl-amidoxime intermediate, which is formed from the reaction of an amidoxime with a carboxylic acid or its derivative.

A proposed synthetic pathway is outlined below, starting from commercially available materials.

Detailed Experimental Protocol (Proposed)

Step 1: Esterification of 3-Cyanobenzoic acid

-

To a solution of 3-cyanobenzoic acid (1 equivalent) in methanol, thionyl chloride (1.2 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is then refluxed for 4-6 hours.

-

The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution.

-

The product, methyl 3-cyanobenzoate, is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield the crude ester, which can be purified by column chromatography.

Step 2: Synthesis of the Amidoxime Intermediate

-

Methyl 3-cyanobenzoate (1 equivalent) is dissolved in ethanol.

-

Hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium bicarbonate or triethylamine (2 equivalents) are added.

-

The mixture is heated to reflux and stirred for 12-24 hours until the reaction is complete (monitored by TLC).

-

The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give methyl 3-(N'-hydroxycarbamimidoyl)benzoate.

Step 3: Cyclization to form the 1,2,4-Oxadiazole Ring

-

The amidoxime intermediate (1 equivalent) is dissolved in a suitable solvent like pyridine or dichloromethane.

-

Trifluoroacetic anhydride (1.2 equivalents) is added dropwise at 0 °C.

-

The reaction is stirred at room temperature for 8-12 hours.

-

The reaction mixture is then heated to 80-100 °C for 2-4 hours to facilitate cyclization.

-

After cooling, the mixture is poured into water, and the product is extracted. The crude product, methyl 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate, is purified by chromatography.

Step 4: Hydrolysis to the Final Benzoic Acid

-

The purified ester (1 equivalent) is dissolved in a mixture of tetrahydrofuran and water.

-

Lithium hydroxide (2-3 equivalents) is added, and the mixture is stirred at room temperature for 2-4 hours.

-

The reaction is acidified with 1N HCl, and the resulting precipitate is filtered, washed with water, and dried to yield the final product, this compound.

Potential Biological Activity and Signaling Pathway

The biological activity of this compound has not been reported. However, its close structural analog, Ataluren, is a known nonsense mutation read-through agent.[1][2] Ataluren promotes the ribosome to read through premature stop codons in mRNA, leading to the synthesis of a full-length, functional protein.[5] This mechanism of action is crucial in genetic diseases caused by nonsense mutations, such as Duchenne muscular dystrophy and cystic fibrosis.[2][6]

Given the structural similarities, it is plausible that this compound could exhibit similar biological activity. The trifluoromethyl group may influence its potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

This compound is a compound of significant interest due to its structural features that are common in modern medicinal chemistry. While its synthesis is achievable through established chemical routes, a critical knowledge gap exists regarding its solid-state properties. The absence of a solved crystal structure precludes a detailed understanding of its molecular conformation and intermolecular interactions, which are vital for rational drug design and understanding its structure-activity relationship.

Future research should prioritize the synthesis, purification, and crystallization of this compound to enable single-crystal X-ray diffraction analysis. Such studies would provide invaluable data for computational modeling and the design of new analogs with potentially improved therapeutic profiles. Furthermore, experimental validation of its hypothesized biological activity as a nonsense mutation read-through agent is warranted.

References

- 1. Ataluren as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Ataluren used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazole Containing Retinoids from a Retinoic Acid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ataluren? [synapse.patsnap.com]

- 6. Ataluren - Wikipedia [en.wikipedia.org]

Preliminary Bioactivity Screening of Trifluoromethyl-Oxadiazolyl-Benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary bioactivity screening of trifluoromethyl-oxadiazolyl-benzoic acid derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the synergistic effects of its constituent moieties: the trifluoromethyl group, known for enhancing metabolic stability and receptor binding affinity; the 1,3,4-oxadiazole ring, a bioisostere for ester and amide functionalities with a broad spectrum of biological activities; and the benzoic acid group, which can modulate solubility and interact with various biological targets. This document outlines the synthesis, experimental protocols for anticancer, anti-inflammatory, and antimicrobial screening, and discusses the potential mechanisms of action and relevant signaling pathways.

Synthesis of Trifluoromethyl-Oxadiazolyl-Benzoic Acid Derivatives

The synthesis of the target compounds typically involves a multi-step process. A general synthetic route is depicted below. The initial step often involves the reaction of a substituted benzoic acid with a hydrazine to form a hydrazide. This intermediate is then cyclized with a trifluoromethyl source, such as trifluoroacetic anhydride or a similar reagent, to form the 1,3,4-oxadiazole ring. The specific positioning of the functional groups on the benzoic acid ring can be varied to generate a library of derivatives for screening.

Caption: General synthetic workflow for trifluoromethyl-oxadiazolyl-benzoic acid derivatives.

In Vitro Anticancer Activity Screening

The preliminary anticancer activity of novel trifluoromethyl-oxadiazolyl-benzoic acid derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Doxorubicin)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and the positive control. After 24 hours, replace the medium with fresh medium containing various concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used for the compounds).

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Quantitative Data Summary

| Compound | Cell Line | IC50 (µM)[1] |

| Derivative A | MCF-7 | Data not available |

| Derivative B | A549 | Data not available |

| Doxorubicin | MCF-7 | Reference value |

(Note: Specific IC50 values for trifluoromethyl-oxadiazolyl-benzoic acid derivatives are not yet extensively published. The table serves as a template for data presentation.)

Potential Signaling Pathways in Cancer

Oxadiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis. One such critical pathway is the EGFR/PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Caption: Inhibition of the EGFR/PI3K/Akt/mTOR pathway by oxadiazole derivatives.[2]

In Vivo Anti-inflammatory Activity Screening

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory effect of the synthesized compounds.

Materials:

-

Wistar rats or Swiss albino mice (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Plethysmometer or digital calipers

-

Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test compound groups) of at least six animals each. Fast the animals overnight before the experiment with free access to water.

-

Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Quantitative Data Summary

| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h | % Inhibition |

| Control (Vehicle) | - | Value | - |

| Derivative A | 10 | Value | Value |

| Derivative B | 10 | Value | Value |

| Indomethacin | 10 | Value | Value |

(Note: This table is a template. Specific data would be generated from experimental results.)

Potential Signaling Pathways in Inflammation

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway plays a crucial role in regulating the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by anti-inflammatory compounds.[3][4][5]

In Vitro Antimicrobial Activity Screening

The agar well diffusion method is a standard and widely used technique for the preliminary screening of the antimicrobial activity of new chemical entities.

Experimental Protocol: Agar Well Diffusion Assay

Objective: To assess the in vitro antibacterial and antifungal activity of the synthesized compounds.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibacterial (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) drugs

-

Sterile swabs

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile swab.

-

Well Creation: Aseptically punch wells of 6-8 mm diameter into the agar plates using a sterile cork borer.

-

Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solutions, standard drugs, and the solvent control into the respective wells.

-

Incubation: Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 28°C for 48-72 hours.

-

Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Quantitative Data Summary

| Compound | Concentration (µg/mL) | \multicolumn{2}{c | }{Zone of Inhibition (mm)} |

| S. aureus | E. coli | ||

| Derivative A | 100 | Value | Value |

| Derivative B | 100 | Value | Value |

| Ciprofloxacin | 10 | Value | Value |

(Note: This table is a template for presenting the results of the antimicrobial screening.)

Potential Mechanism of Antibacterial Action

Many antibacterial agents exert their effect by disrupting the synthesis of the bacterial cell wall, a structure that is essential for bacterial survival and is absent in eukaryotes, making it an attractive drug target.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial Agents Targeting the Bacterial Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid: A Technical Guide

Disclaimer: There is limited publicly available research on the specific molecule 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. This guide utilizes its close structural analog, Ataluren (3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid), as a case study to demonstrate the principles and methodologies of in silico modeling. Ataluren is a well-documented drug that targets nonsense mutations, and the computational approaches used in its study are directly applicable to the user's molecule of interest.

Introduction

Ataluren (formerly PTC124) is an orally administered small molecule designed to enable the ribosome to read through a premature stop codon in messenger RNA (mRNA), a process known as translational read-through.[1][2] This allows for the synthesis of a full-length, functional protein in genetic disorders caused by nonsense mutations.[1] This technical guide provides an in-depth overview of the in silico modeling techniques that have been applied to understand the mechanism of action and pharmacokinetic properties of Ataluren, offering a framework for the computational investigation of its trifluoromethyl analog.

Physicochemical and Pharmacokinetic Properties of Ataluren

A comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for drug development. The following tables summarize key physicochemical and pharmacokinetic data for Ataluren.

Table 1: Physicochemical Properties of Ataluren

| Property | Value | Reference |

| IUPAC Name | 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid | [1] |

| Synonyms | PTC124, Translarna | [1] |

| CAS Number | 775304-57-9 | [1] |

| Molecular Formula | C₁₅H₉FN₂O₃ | [1] |

| Molar Mass | 284.246 g·mol⁻¹ | [1] |

| Water Solubility | <1 μg/mL | [3] |

Table 2: Pharmacokinetic Parameters of Ataluren in Various Species

| Species | Dose | Tmax (h) | Cmax | AUC(0-last) | Half-life (h) | Reference |

| Human (Caucasian) | 5 mg/kg (single oral) | 1.0 - 2.5 | Varies with dose | Higher than Japanese | 3.2 - 3.4 | [4] |

| 10 mg/kg (single oral) | 1.0 - 2.5 | Varies with dose | Higher than Japanese | 3.2 - 3.4 | [4] | |

| 20 mg/kg (single oral) | 1.0 - 2.5 | Varies with dose | Higher than Japanese | 3.2 - 3.4 | [4] | |

| Human (Japanese) | 5 mg/kg (single oral) | 0.9 - 2.5 | Varies with dose | Lower than Caucasian | ~3.4 | [1][4] |

| 10 mg/kg (single oral) | 0.9 - 2.5 | Varies with dose | Lower than Caucasian | ~3.4 | [1][4] | |

| 20 mg/kg (single oral) | 0.9 - 2.5 | Varies with dose | Lower than Caucasian | ~3.4 | [1][4] | |

| Mouse | Single oral [¹⁴C] | - | - | - | - | [3][5] |

| Rat | Single oral [¹⁴C] | - | - | - | - | [3][5] |

| Dog | Single oral [¹⁴C] | - | - | - | - | [3][5] |

Table 3: Metabolism and Excretion of Ataluren

| Parameter | Description | Reference |

| Primary Metabolism | Glucuronidation (mainly by UGT1A9) | [3][5] |

| Phase I Metabolism | Negligible | [5] |

| Excretion (Human) | ~55% in urine, ~47% in feces | [3][5] |

| Major Metabolite | Ataluren acyl glucuronide | [5] |

In Silico Modeling of Ataluren's Mechanism of Action

Computational studies have been instrumental in elucidating the potential mechanism of action of Ataluren. The primary hypothesis is that Ataluren interacts with the ribosomal machinery, specifically near a premature termination codon (PTC) on the mRNA, to facilitate the incorporation of a near-cognate aminoacyl-tRNA, thus allowing translation to continue. In silico techniques such as molecular docking and molecular dynamics have been employed to investigate this interaction.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of Ataluren and a general workflow for its in silico investigation.

Caption: Proposed mechanism of action of Ataluren in overcoming nonsense mutations.

Caption: General workflow for the in silico modeling of Ataluren.

Experimental Protocols for In Silico Modeling

The following sections outline the general methodologies for the key in silico experiments that can be applied to study Ataluren and its analogs. These protocols are based on standard practices in computational chemistry and drug design.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For flexible systems like the ribosome-mRNA complex, advanced docking methods are necessary.

4.1.1. Induced Fit Docking (IFD)

IFD accounts for the flexibility of both the ligand and the receptor binding site.

-

Software: Schrödinger Suite (Maestro)

-

Protocol:

-

Receptor Preparation:

-

Load the receptor structure (e.g., a model of the eukaryotic ribosome A-site with a relevant mRNA codon).

-

Use the Protein Preparation Wizard in Maestro to:

-

Add hydrogens.

-

Assign bond orders.

-

Create disulfide bonds.

-

Fill in missing side chains and loops.

-

Optimize the hydrogen-bond network.

-

Perform a restrained minimization (e.g., using the OPLS force field).

-

-

-

Ligand Preparation:

-

Prepare the 3D structure of the ligand (Ataluren or its analog).

-

Use LigPrep to generate low-energy conformers and correct ionization states at a specified pH (e.g., 7.4).

-

-

IFD Simulation:

-

Define the binding site by selecting the premature stop codon on the mRNA.

-

In the Induced Fit Docking panel, specify the prepared receptor and ligand.

-

Use standard settings for the initial Glide docking (van der Waals radii scaling of 0.5 for both receptor and ligand).

-

During the Prime refinement stage, allow side chains within a defined distance (e.g., 5 Å) of the ligand poses to be flexible.

-

Perform a final Glide redocking of the refined ligand-receptor complexes.

-

-

Analysis:

-

Analyze the resulting poses based on the IFD score and visual inspection of key interactions.

-

-

4.1.2. Quantum Polarized Ligand Docking (QPLD)

QPLD improves docking accuracy by using quantum mechanical charges for the ligand, which are calculated in the context of the protein environment.

-

Software: Schrödinger Suite (Maestro, Jaguar, QSite)

-

Protocol:

-

Perform an initial standard precision (SP) or extra precision (XP) Glide docking to generate initial poses.

-

For each pose, use QSite to perform a QM/MM calculation where the ligand is the QM region and the surrounding protein is the MM region. This recalculates the ligand's atomic charges.

-

Redock the ligand into the receptor using the newly calculated QM-polarized charges with Glide in XP mode.

-

Analyze the final poses based on the GlideScore and interaction patterns.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, allowing for an assessment of binding stability.

-

Software: GROMACS, AMBER, or NAMD

-

Protocol:

-

System Setup:

-

Use the best-ranked docked pose as the starting structure.

-

Solvate the complex in a periodic box of water (e.g., TIP3P model).

-

Add counter-ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to observe stable binding.

-

-

Analysis:

-

Analyze the trajectory for root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and specific interactions (e.g., hydrogen bonds) over time.

-

-

Binding Free Energy Calculation (MM-GBSA)

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is used to estimate the binding free energy of a ligand to a receptor from an MD trajectory.

-

Software: AMBER (MMPBSA.py) or Schrödinger (Prime)

-

Protocol:

-

Extract snapshots from the stable portion of the MD trajectory.

-

For each snapshot, calculate the free energy of the complex, the receptor, and the ligand individually.

-

The binding free energy is then calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

-

Each free energy term is composed of molecular mechanics energy, polar solvation energy (calculated using the Generalized Born model), and nonpolar solvation energy (calculated from the solvent-accessible surface area).

-

Computational Mutagenesis

This technique is used to predict the effect of specific mutations in the receptor on ligand binding, helping to identify key interacting residues.

-

Software: Schrödinger (BioLuminate), AMBER (TI), or other specialized tools.

-

Protocol:

-

Using a stable ligand-receptor complex structure (e.g., from MD simulation), computationally mutate a residue of interest (e.g., to Alanine).

-

Perform energy minimization on the mutated complex.

-

Calculate the change in binding free energy (ΔΔG_bind) between the wild-type and the mutant complex using methods like MM-GBSA or more rigorous approaches like Thermodynamic Integration (TI).

-

A significant positive ΔΔG_bind suggests that the mutated residue is important for binding.

-

Synthesis of Ataluren

The chemical synthesis of Ataluren provides context for its chemical properties and potential for derivatization. Several synthetic routes have been reported. A common approach involves the following key steps:

Caption: A simplified synthetic scheme for Ataluren.

A detailed, one-pot synthesis has also been described, starting from 3-cyanobenzoic acid, which is a more efficient process for industrial-scale production.[6]

Conclusion

The in silico modeling approaches detailed in this guide provide a powerful toolkit for the investigation of this compound. By leveraging the extensive research conducted on its close analog, Ataluren, researchers can efficiently design and execute computational studies to predict its binding mode, affinity, and potential mechanism of action. These computational predictions can then be used to guide and prioritize experimental studies, ultimately accelerating the drug discovery and development process.

References

- 1. Ataluren Pharmacokinetics in Healthy Japanese and Caucasian Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. musculardystrophynews.com [musculardystrophynews.com]

- 3. mdpi.com [mdpi.com]

- 4. Ataluren Pharmacokinetics in Healthy Japanese and Caucasian Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism and Disposition of Ataluren after Oral Administration to Mice, Rats, Dogs, and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2017222474A1 - Process for preparing ataluren and its intermediates - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid

Disclaimer: Publicly available experimental data on the solubility and stability of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid is limited. This guide provides a framework for its evaluation based on its chemical structure and outlines standard methodologies for determining its key physicochemical properties.

Introduction

This compound is a complex organic molecule featuring three key functional moieties: a benzoic acid group, a 1,2,4-oxadiazole heterocycle, and a trifluoromethyl substituent. These components dictate its physicochemical properties, which are critical for its potential application in drug development and other scientific research. The carboxylic acid function suggests a pH-dependent aqueous solubility, while the trifluoromethyl group increases lipophilicity. The 1,2,4-oxadiazole ring acts as a bioisostere for ester and amide groups, potentially influencing metabolic stability and receptor binding.

This document serves as a technical guide for researchers, providing an overview of the anticipated properties of this compound and detailed protocols for their experimental determination.

Predicted Physicochemical Properties

The properties of a molecule can be inferred from its structure. The presence of a carboxylic acid group (a weak acid) indicates that the aqueous solubility of this compound will be significantly higher at pH values above its pKa, where it exists in its more soluble carboxylate salt form. Conversely, the trifluoromethyl group is strongly lipophilic and will tend to decrease aqueous solubility. The overall solubility will be a balance of these opposing factors.

The stability of the compound is influenced by the robust 1,2,4-oxadiazole and trifluoromethylphenyl rings, which are generally resistant to degradation. However, the molecule could be susceptible to degradation under extreme pH and temperature conditions, or upon exposure to light.

Data Presentation

The following tables are templates for summarizing experimentally determined solubility and stability data.

Table 1: Solubility Data

| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) |

|---|---|---|---|

| pH 2.0 Buffer | 25 | Shake-Flask | |

| pH 5.0 Buffer | 25 | Shake-Flask | |

| pH 7.4 Buffer | 25 | Shake-Flask | |

| pH 9.0 Buffer | 25 | Shake-Flask | |

| Water | 25 | Shake-Flask | |

| Ethanol | 25 | Shake-Flask | |

| DMSO | 25 | Shake-Flask |

| Acetonitrile | 25 | Shake-Flask | |

Table 2: Stability Data

| Condition | Duration | Temperature (°C) | % Initial Compound Remaining | Degradation Products |

|---|---|---|---|---|

| pH 2.0 Buffer | 7 days | 40 | ||

| pH 7.4 Buffer | 7 days | 40 | ||

| pH 9.0 Buffer | 7 days | 40 | ||

| Solid State | 14 days | 60 |

| Solid State (Light) | 14 days | 25 | | |

Experimental Protocols and Visualized Workflows

Detailed methodologies for assessing solubility and stability are provided below, accompanied by diagrams illustrating the experimental workflows.

This protocol determines the equilibrium solubility of the compound.

Methodology:

-

An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., various pH buffers, organic solvents).

-

The resulting suspension is agitated in a temperature-controlled shaker (e.g., at 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered (e.g., using a 0.45 µm filter) or centrifuged to remove undissolved solids.

-

The concentration of the compound in the clear filtrate or supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The experiment is performed in triplicate to ensure accuracy.

This protocol evaluates the degradation of the compound under various stress conditions.

Methodology:

-

Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or DMSO).

-

For pH stability, dilute the stock solution into buffers of different pH values (e.g., pH 2, 7.4, and 9) to a final concentration.

-

For solid-state stability, weigh a precise amount of the solid compound into vials.

-

Expose the samples to stress conditions, such as elevated temperature (e.g., 40-60°C), high humidity, or intense light, for a defined period.

-

At specified time points (e.g., 0, 24, 48, 72 hours, 7 days), withdraw an aliquot of the solution or dissolve a solid sample.

-

Analyze the samples by a stability-indicating HPLC method to determine the remaining percentage of the parent compound and to detect any degradation products.

Conclusion

Potential Therapeutic Targets for 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide explores the potential therapeutic targets of the novel chemical entity 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. Due to the limited direct research on this specific molecule, this document provides an in-depth analysis of closely related analogs and the broader class of compounds sharing its key structural motifs: a trifluoromethyl-1,2,4-oxadiazole core and a benzoic acid moiety. The primary focus is on two promising therapeutic avenues: the modulation of premature translation termination, inspired by the well-characterized fluoro-analog, Ataluren (PTC124), and the inhibition of histone deacetylases (HDACs), a known activity of trifluoromethyl-1,2,4-oxadiazole derivatives. This guide presents a comprehensive overview of the mechanisms of action, supporting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate further research and drug development efforts.

Modulation of Premature Translation Termination: The Ataluren Analogy

The most well-documented therapeutic application for a structurally similar compound is that of Ataluren, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid. Ataluren is an orally bioavailable drug that promotes the read-through of premature termination codons (PTCs) or nonsense mutations. Given the structural similarity, it is plausible that this compound could exhibit a similar mechanism of action.

Mechanism of Action: Ribosomal Read-Through

Nonsense mutations introduce a premature stop codon (UAA, UAG, or UGA) into the mRNA sequence, leading to the synthesis of a truncated, non-functional protein. Ataluren is believed to interact with the ribosome, reducing its sensitivity to these premature stop codons. This allows for the incorporation of a near-cognate aminoacyl-tRNA at the PTC, enabling the ribosome to continue translation and produce a full-length, functional protein.[1][2] This mechanism is distinct from that of aminoglycoside antibiotics, which also promote read-through but bind to different sites on the ribosome.[2]

Quantitative Data for Ataluren

The following table summarizes key quantitative data for Ataluren's read-through activity from preclinical and clinical studies.

| Parameter | Value | Context | Reference |

| Minimal Effective Concentration | 0.01 - 0.1 µM | In vitro luciferase reporter assays | [1] |

| Maximal Activity Concentration | ~3 µM | In vitro luciferase reporter assays | [1] |

| In vitro Dose for Max Expression | 10 µg/mL | mdx myotubes | [2] |

| Clinical Trial Outcome (DMD) | 15-meter benefit in 6MWT (ITT population, not statistically significant) | Phase 3, 48-week ACT DMD trial | |

| Clinical Trial Outcome (DMD) | 47-meter benefit in 6MWT (pre-specified patient population) | Phase 3, 48-week ACT DMD trial |

Histone Deacetylase (HDAC) Inhibition: A Target for Trifluoromethyl-1,2,4-Oxadiazoles

Recent research has identified 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) derivatives as potent and selective inhibitors of class IIa histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action: HDAC Inhibition

The trifluoromethyl-1,2,4-oxadiazole moiety in these compounds is believed to act as a zinc-binding group, interacting with the zinc ion in the active site of HDAC enzymes. This interaction blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups from histone and non-histone proteins. The resulting hyperacetylation of these proteins can lead to changes in gene expression, cell cycle arrest, and apoptosis in cancer cells.

Quantitative Data for TFMO-Based HDAC Inhibitors

The following table presents IC50 values for representative trifluoromethyl-1,2,4-oxadiazole derivatives against various HDAC isoforms.

| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC4 IC50 (µM) | HDAC5 IC50 (µM) | HDAC6 IC50 (µM) | HDAC7 IC50 (µM) | Reference |

| TFMO Derivative 1a | >10 | >10 | >10 | 0.012 | 0.025 | >10 | 0.015 | |

| TFMO Derivative 12 | 5-10 (cellular) | - | - | 0.02 (cellular) | - | - | - | [3] |

Experimental Protocols

Dual-Luciferase Reporter Assay for Nonsense Mutation Read-Through

This assay is a highly sensitive method for quantifying the read-through of a premature stop codon in a controlled in vitro setting.

Methodology:

-

Vector Construction: A dual-luciferase reporter vector is engineered to contain the Renilla luciferase gene followed by an in-frame premature termination codon (e.g., UGA) and then the firefly luciferase gene. The Renilla luciferase serves as an internal control for transfection efficiency and cell viability.

-

Cell Culture and Transfection: Mammalian cells (e.g., HEK293T or HeLa) are cultured under standard conditions and transfected with the dual-luciferase reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), the cells are treated with varying concentrations of the test compound (e.g., this compound) or a known read-through agent as a positive control (e.g., G418). A vehicle control (e.g., DMSO) is also included. Cells are typically incubated with the compound for 24-48 hours.

-

Cell Lysis: The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). A passive lysis buffer is added to each well to lyse the cells and release the luciferases.

-

Luciferase Activity Measurement: The cell lysate is transferred to a luminometer-compatible plate.

-

Firefly Luciferase: A firefly luciferase substrate is added, and the resulting luminescence is measured immediately. This signal is proportional to the amount of read-through.

-

Renilla Luciferase: A stop-and-glow reagent is then added, which quenches the firefly luciferase signal and activates the Renilla luciferase. The luminescence from the Renilla luciferase is then measured.

-

-

Data Analysis: The read-through efficiency is calculated as the ratio of firefly luciferase activity to Renilla luciferase activity. These ratios are then normalized to the vehicle control to determine the fold-increase in read-through for each compound concentration.

Quantitative Western Blot for Dystrophin Protein

This protocol provides a method for the quantification of full-length dystrophin protein in muscle biopsy samples, which is a key biomarker for the efficacy of read-through therapies for Duchenne muscular dystrophy.

Methodology:

-

Protein Extraction: Frozen muscle biopsy samples are homogenized in a lysis buffer containing detergents and protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard method such as the bicinchoninic acid (BCA) assay.

-

Gel Electrophoresis: A standardized amount of total protein (e.g., 20-40 µg) from each sample is denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Due to the large size of dystrophin (~427 kDa), a low-percentage acrylamide gel (e.g., 3-8% gradient Tris-acetate gel) is used.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane using an electroblotting apparatus.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Primary Antibody: The membrane is incubated with a primary antibody specific for dystrophin (e.g., rabbit anti-dystrophin).

-

Secondary Antibody: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit HRP).

-

-

Detection: The membrane is incubated with a chemiluminescent HRP substrate, which emits light in the presence of HRP.

-

Imaging and Analysis: The chemiluminescent signal is captured using a digital imaging system. The intensity of the band corresponding to dystrophin is quantified using densitometry software.

-

Normalization: To control for loading variations, the dystrophin signal is normalized to the signal of a housekeeping protein that is abundantly and consistently expressed in muscle tissue, such as GAPDH or sarcomeric α-actinin.

Other Potential Therapeutic Targets

The trifluoromethyl-1,2,4-oxadiazole scaffold is present in a variety of compounds with diverse biological activities. While less directly analogous to the user's query, these represent potential alternative therapeutic avenues for this compound.

-

Anticancer Activity: Several studies have reported the synthesis of 1,2,4-oxadiazole derivatives with cytotoxic activity against various cancer cell lines. The mechanisms of action are diverse and can include inhibition of kinases or induction of apoptosis.

-

Kinase Inhibition: The 1,2,4-oxadiazole ring can serve as a scaffold for the design of kinase inhibitors, which are a major class of anticancer drugs.

-

Antibacterial and Antifungal Activity: Some 1,2,4-oxadiazole derivatives have shown promising activity against various bacterial and fungal strains.

Further investigation into these areas would be necessary to determine if this compound possesses any of these activities.

Conclusion and Future Directions

While direct experimental data on this compound is currently unavailable, a comprehensive analysis of its structural analogs suggests two primary and highly promising therapeutic targets: the ribosomal machinery involved in translation termination and histone deacetylases. The close resemblance to Ataluren strongly supports the investigation of its potential as a nonsense mutation read-through agent. The presence of the trifluoromethyl-1,2,4-oxadiazole moiety points towards a likely role as an HDAC inhibitor, a therapeutic strategy with broad applications in oncology and other diseases.

Future research should focus on the synthesis of this compound and its evaluation in the experimental systems described in this guide. A dual-luciferase reporter assay would provide a rapid and sensitive initial screen for read-through activity. Subsequent testing in cell lines with known nonsense mutations and in vivo disease models would be crucial for validation. In parallel, screening against a panel of HDAC isoforms would elucidate its potential as an epigenetic modulator. The detailed protocols and conceptual frameworks provided herein offer a solid foundation for initiating these critical next steps in the preclinical development of this promising compound.

References

- 1. Ataluren as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and Ataluren (PTC124) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid (Ataluren)

Introduction

These application notes provide a detailed protocol for the in vitro evaluation of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid, commonly known as Ataluren or PTC124.[1] It is important to note that the chemical name provided in the topic, "3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid," is likely a typographical error, as the widely researched compound with a similar structure is Ataluren. This compound is a small molecule drug that promotes the ribosomal read-through of premature stop codons, offering a therapeutic approach for genetic disorders caused by nonsense mutations.[1] The primary application of this protocol is to assess the efficacy of Ataluren and similar compounds in a controlled in vitro setting using a cell-based reporter assay.

Principle of the Assay

The described in vitro assay is a quantitative method to measure the read-through activity of Ataluren. The assay utilizes a reporter gene (e.g., luciferase) containing a nonsense mutation (a premature stop codon). In the presence of a compound with read-through activity like Ataluren, the ribosome can bypass the premature stop codon, leading to the translation of a full-length, functional reporter protein. The activity of the reporter protein is then measured and is directly proportional to the read-through efficiency of the test compound.

Materials and Reagents

| Material/Reagent | Supplier | Catalog No. |

| HEK293T cells | ATCC | CRL-3216 |

| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Opti-MEM I Reduced Serum Medium | Gibco | 31985062 |

| Lipofectamine 2000 Transfection Reagent | Invitrogen | 11668019 |

| pGL3-Control Vector | Promega | E1741 |

| Site-directed mutagenesis kit | Agilent | 200521 |

| Luciferase Assay System | Promega | E1500 |

| Ataluren (PTC124) | Sigma-Aldrich | SML0696 |

| 96-well white, clear-bottom tissue culture plates | Corning | 3610 |

| Lysis buffer (e.g., Glo Lysis Buffer) | Promega | E2661 |

| Phosphate Buffered Saline (PBS) | Gibco | 10010023 |

Experimental Protocols

Generation of a Luciferase Reporter Construct with a Premature Stop Codon

A nonsense mutation will be introduced into a firefly luciferase reporter plasmid (e.g., pGL3-Control) using a site-directed mutagenesis kit. A common premature stop codon to introduce is the amber codon (TAG). The specific codon to be mutated should be chosen within the coding sequence of the luciferase gene. The successful introduction of the mutation should be confirmed by DNA sequencing.

Cell Culture and Transfection

HEK293T cells will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For the assay, cells will be seeded in 96-well white, clear-bottom plates at a density of 2 x 10^4 cells per well and allowed to attach overnight.

The following day, cells will be co-transfected with the luciferase reporter construct containing the premature stop codon and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using Lipofectamine 2000 in Opti-MEM, following the manufacturer's instructions.

Compound Treatment

24 hours post-transfection, the medium will be replaced with fresh culture medium containing various concentrations of Ataluren. A dose-response curve is recommended, with concentrations ranging from 0.1 µM to 100 µM. A vehicle control (DMSO) should also be included.

Luciferase Assay

After 48 hours of compound treatment, the cells will be washed with PBS and lysed using a passive lysis buffer. The firefly and Renilla luciferase activities will be measured sequentially using a dual-luciferase reporter assay system and a luminometer.

Data Presentation

The read-through efficiency will be calculated as the ratio of firefly luciferase activity to Renilla luciferase activity. The data should be presented as the percentage of read-through relative to the vehicle control. The results can be summarized in a table as follows:

| Ataluren Concentration (µM) | Mean Read-through (%) | Standard Deviation |

| 0 (Vehicle) | 100 | ± X |

| 0.1 | X | ± X |

| 1 | X | ± X |

| 10 | X | ± X |

| 100 | X | ± X |

Mandatory Visualizations

Caption: Experimental workflow for the in vitro assessment of Ataluren's read-through activity.

Caption: Mechanism of action of Ataluren in promoting ribosomal read-through of nonsense mutations.

References

Application Notes and Protocols for 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for characterizing the bioactivity of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, a compound hypothesized to function as a Sphingosine-1-Phosphate (S1P) receptor antagonist based on its structural characteristics. The following protocols describe key cell-based assays to determine its potency, selectivity, and mechanism of action.

Introduction

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a wide array of cellular processes, including cell proliferation, migration, survival, and differentiation by activating a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.[1][2] Modulation of S1P receptor activity is a promising therapeutic strategy for various diseases, including autoimmune disorders and cancer.[3] The protocols outlined below are designed to evaluate the antagonistic properties of this compound on S1P receptors.

Quantitative Data Summary

The following table summarizes the inhibitory activities of well-characterized S1P receptor antagonists in various cell-based assays. This data provides a reference for contextualizing the experimental results obtained for this compound.

| Compound | Target Receptor(s) | Assay Type | Cell Line | IC₅₀/Kᵢ (nM) |

| VPC23019 | S1P₁/S1P₃ Antagonist | ERK Phosphorylation | Adult Mouse Cardiomyocytes | - |

| ML131 | Selective S1P₄ Antagonist | TANGO™ β-lactamase reporter | U2OS | IC₅₀ = 89 |

| VPC03090-P | S1P₁/S1P₃ Antagonist | GTPγS Binding | CHO | Kᵢ = 24 (hS1P₁), 51 (S1P₃) |

Experimental Protocols

S1P Receptor Functional Antagonism: Calcium Mobilization Assay

This assay measures the ability of the test compound to inhibit S1P-induced intracellular calcium mobilization, a hallmark of Gq-coupled S1P receptor activation (primarily S1P₂, S1P₃).[4][5]

Workflow Diagram:

Caption: Workflow for the Calcium Mobilization Assay.

Materials:

-

HTC4 or CHO cells stably expressing the human S1P receptor of interest (e.g., S1P₃).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

S1P (agonist).

-

This compound.

-

96-well black, clear-bottom microplates.

-

Fluorescence microplate reader with automated liquid handling (e.g., FlexStation).

Procedure:

-

Cell Plating: Seed the S1P receptor-expressing cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

-

Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127). Remove the cell culture medium and add the loading solution to each well. Incubate for 45-60 minutes at 37°C.

-

Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Add a pre-determined concentration of S1P (typically the EC₈₀) to the wells and immediately begin recording the change in fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response of the S1P-only control. Plot the normalized response against the concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G-Protein Activation: [³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G proteins following receptor stimulation.[6][7] Antagonists will inhibit the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[8]

Workflow Diagram:

References

- 1. Hi-Affi™ In Vitro Cell based Lysophospholipid (S1P) Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 2. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. researchgate.net [researchgate.net]